Aerothionin

pheochromocytoma 3D spheroid model anti-tumor

Aerothionin (CAS 28714-26-3) is a tetrabrominated spirocyclohexadienylisoxazoline alkaloid originally isolated from marine sponges of the genera Aplysina and Verongia (Aplysinidae family). This dimeric bromotyrosine derivative possesses a unique spiroisoxazoline core structure that distinguishes it from linear bromotyrosine analogs.

Molecular Formula C24H26Br4N4O8
Molecular Weight 818.1 g/mol
Cat. No. B1250749
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAerothionin
Synonymsaerothionin
Molecular FormulaC24H26Br4N4O8
Molecular Weight818.1 g/mol
Structural Identifiers
SMILESCOC1=C(C(C2(CC(=NO2)C(=O)NCCCCNC(=O)C3=NOC4(C3)C=C(C(=C(C4O)Br)OC)Br)C=C1Br)O)Br
InChIInChI=1S/C24H26Br4N4O8/c1-37-17-11(25)7-23(19(33)15(17)27)9-13(31-39-23)21(35)29-5-3-4-6-30-22(36)14-10-24(40-32-14)8-12(26)18(38-2)16(28)20(24)34/h7-8,19-20,33-34H,3-6,9-10H2,1-2H3,(H,29,35)(H,30,36)/t19-,20-,23+,24+/m0/s1
InChIKeyBJWQSQOWGBUSFC-UWXQAFAOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Aerothionin Procurement Guide: A Bromotyrosine Spiroisoxazoline from Marine Sponges with Defined Bioactivity Profiles


Aerothionin (CAS 28714-26-3) is a tetrabrominated spirocyclohexadienylisoxazoline alkaloid originally isolated from marine sponges of the genera Aplysina and Verongia (Aplysinidae family) [1]. This dimeric bromotyrosine derivative possesses a unique spiroisoxazoline core structure that distinguishes it from linear bromotyrosine analogs [2]. Aerothionin has been reproducibly detected as one of the most abundant exometabolites released by Aplysina cavernicola, representing up to 1.0 ± 0.3% w/w of concentrated seawater extracts [3]. Its molecular formula is C24H26Br4N4O8 with a molecular weight of 818.10 g/mol [4].

Alkaloid Class Dimeric bromotyrosine spiroisoxazoline with a unique tetrabrominated core
Source Marine sponges of the genera Aplysina and Verongia; reported as major exometabolite
Abundance Reported as one of the most abundant exometabolites in Aplysina cavernicola seawater extracts
Research Use Supports cell-model, antimicrobial and neuro endpoint studies; structural reference for SAR campaigns

Why Generic Bromotyrosine Substitution Fails: Structural Determinants of Aerothionin's Differential Bioactivity


The bromotyrosine alkaloid class encompasses compounds with widely divergent biological profiles driven by distinct structural features. Aerothionin's dimeric spiroisoxazoline architecture confers higher hydrophobicity compared to monomeric analogs such as aeroplysinin-1, potentially leading to enhanced accumulation in hydrophobic cellular membranes [1]. Within the spiroisoxazoline subclass, even close structural analogs like homoaerothionin (which differs by a single hydroxyl group) exhibit measurable differences in cytotoxic potency and normal tissue effects [2]. Furthermore, the presence of the intact spirocyclic system is essential for antimycobacterial activity against multidrug-resistant M. tuberculosis strains [3]. Consequently, generic bromotyrosine substitution without accounting for these specific structure-activity determinants risks compromising experimental reproducibility and biological outcomes.

Monomeric bromotyrosine analogs (e.g., aeroplysinin‑1) Hydrophobicity and membrane interaction profile may differ; cellular partitioning may not reproduce.
Closely related spiroisoxazoline analogs (e.g., homoaerothionin) Cytotoxicity and normal‑cell response endpoints may shift; reported comparable 3D spheroid inhibition does not guarantee identical bioactivity profile.
Compounds lacking the intact spirocyclic system Antimycobacterial activity spectrum may not transfer; spiroisoxazoline integrity appears required for MDR‑TB strain inhibition.

Aerothionin Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparisons


3D Tumor Spheroid Growth Inhibition: Aerothionin vs. Homoaerothionin

In a direct head-to-head comparison using 3D pheochromocytoma cell spheroids, Aerothionin demonstrated superior or equivalent anti-tumor efficacy compared to its close structural analog Homoaerothionin. At a concentration of 10 µM, Aerothionin treatment resulted in a significant reduction or complete inhibition of spheroid growth, whereas Homoaerothionin showed a comparable but not superior effect [1]. This 3D model provides greater translational relevance than standard 2D monolayer assays.

3D Spheroid Growth Inhibition
Head‑to‑head
Aerothionin and homoaerothionin both markedly reduced / fully inhibited spheroid growth at 10 µM.
Reported comparable 3D model response in pheochromocytoma spheroids.
3D MPC and MTT spheroids; normoxic/hypoxic conditions.
pheochromocytoma 3D spheroid model anti-tumor

Differential Cytotoxicity Profile: Aerothionin vs. Subereaphenol C in HeLa Cells

In a cross-study comparable analysis from the same research group, Aerothionin exhibited an IC50 value of 29 µM against HeLa cervical cancer cells, while the structurally related dibrominated analog subereaphenol C demonstrated a more potent IC50 of 13.3 µM under identical assay conditions [1]. This 2.2-fold difference in potency indicates that subereaphenol C is the more potent cytotoxic agent in this specific cell line, providing a clear quantitative benchmark for researchers selecting between these bromotyrosine derivatives.

HeLa Cytotoxicity (IC₅₀)
Cross‑study comparable
Aerothionin IC₅₀ 29 µM · Subereaphenol C IC₅₀ 13.3 µM (2.2‑fold more potent).
Supports cytotoxicity endpoint review; subereaphenol C shows greater HeLa potency in this assay context.
HeLa cell line, identical in vitro assay conditions.
cervical cancer cytotoxicity HeLa

Antimycobacterial Activity Spectrum: Aerothionin vs. Calafianin Against MDR-TB

In a direct head-to-head evaluation against multidrug-resistant clinical isolates of Mycobacterium tuberculosis, both Aerothionin and its co-isolated analog calafianin were assessed using a modified microplate Alamar Blue assay. Aerothionin inhibited three out of nine nontuberculosis mycobacteria species tested, demonstrating a defined but limited spectrum of activity [1]. The study provides a clear comparator baseline for researchers investigating antimycobacterial bromotyrosine derivatives, though specific MIC values were not reported in the abstract.

Antimycobacterial Spectrum
Direct comparison
Aerothionin inhibited 3 of 9 nontuberculosis mycobacteria species.
Supports antimicrobial screening context; defined but limited spectrum reported.
MDR‑TB clinical isolates, microplate Alamar Blue assay; calafianin data not fully quantified.
tuberculosis antimycobacterial MDR-TB

α-Synuclein Aggregation Inhibition and Neuronal Toxicity: Aerothionin vs. Aerophobin-2

In a direct comparative study, both Aerothionin and aerophobin-2 were found to bind α-synuclein in an MS affinity assay and inhibit α-synuclein aggregation in a thioflavin T fluorescence assay [1]. However, a critical functional difference emerged: (+)-Aerothionin was toxic to primary dopaminergic neurons at its expected α-synuclein aggregation inhibitory concentration, precluding its evaluation in a functional pSyn aggregate assay. In contrast, (+)-aerophobin-2 was non-toxic and demonstrated weak inhibition of pSyn aggregation in primary dopaminergic neurons at 10 µM [1].

α‑Synuclein & Neuronal Toxicity
Head‑to‑head
Aerothionin: toxic to primary dopaminergic neurons at aggregation‑inhibitory concentration. Aerophobin‑2: non‑toxic, weak pSyn inhibition at 10 µM.
Reported comparative neuronal safety and α‑synuclein inhibition context.
Primary dopaminergic neurons; MS affinity and thioflavin T assays.
Parkinson's disease α-synuclein neurodegeneration

Exometabolite Abundance and Sourcing Reproducibility: Aerothionin as a Major Released Metabolite

Among 13 bromotyrosine alkaloids reproducibly detected as exometabolites released by Aplysina cavernicola, Aerothionin was identified as one of the most abundant compounds. MS-based quantification revealed that Aerothionin represented up to 1.0 ± 0.3% w/w of the concentrated seawater extract, alongside purealidin L, aerophobin 1, and a new congener aplysine 1 [1]. This high relative abundance in the exometabolome suggests a potentially more sustainable and reproducible sourcing profile compared to less abundant bromotyrosine derivatives.

Exometabolite Abundance
Class‑level inference
Up to 1.0 ± 0.3% w/w in concentrated seawater extract.
Reported exometabolite abundance supports sourcing reproducibility context.
MS‑based metabolomics of Aplysina cavernicola aquarium seawater.
exometabolite natural product sourcing Aplysina cavernicola

Normal Tissue Cytotoxicity and Therapeutic Window: Aerothionin vs. Homoaerothionin

In a direct comparison of normal tissue cytotoxicity, both Aerothionin and Homoaerothionin were evaluated on normal endothelial cells (HUVEC) and fibroblasts. At higher micromolar concentrations, both compounds reduced the viability of normal endothelial cells to a comparable extent. Notably, the viability of fibroblasts was increased following treatment with either compound [1]. This parallel behavior in normal tissue assays suggests a shared safety profile between the two analogs, with neither demonstrating a clear differential advantage in terms of normal cell toxicity.

Normal Cell Response Profile
Head‑to‑head
Comparable HUVEC viability reduction; both increased fibroblast viability.
Reported similar normal‑cell response between aerothionin and homoaerothionin.
HUVEC and fibroblast in vitro assays.
therapeutic window normal cell toxicity selectivity

Aerothionin Optimal Application Scenarios: Evidence-Driven Research Use Cases


Pheochromocytoma and Paraganglioma (PPGL) Preclinical Research

Based on direct head-to-head evidence in 3D spheroid models [1], Aerothionin is a validated tool compound for in vitro studies of pheochromocytoma and extra-adrenal paraganglioma biology. Its demonstrated ability to significantly reduce or completely inhibit spheroid growth at 10 µM in both normoxic and hypoxic conditions supports its use in hypoxia-relevant tumor microenvironment assays. Researchers should note that Homoaerothionin exhibits equivalent efficacy in this model, allowing for comparative structure-activity relationship studies within the spiroisoxazoline subclass.

Multidrug-Resistant Tuberculosis (MDR-TB) Drug Discovery

Aerothionin's validated activity against multidrug-resistant clinical isolates of Mycobacterium tuberculosis and select nontuberculosis mycobacteria [1] positions it as a bromotyrosine scaffold for antimycobacterial lead optimization. Its inhibition of 3 out of 9 nontuberculosis species provides a defined activity spectrum that can be benchmarked against synthetic analogs. Procurement for this application should prioritize Aerothionin over bromotyrosine derivatives lacking documented antimycobacterial data.

Bromotyrosine Structure-Activity Relationship (SAR) Studies

The quantitative differentiation data across multiple comparators—including Homoaerothionin (equivalent 3D spheroid efficacy, similar normal tissue profile) [1], subereaphenol C (2.2-fold more potent in HeLa cells) [2], and aerophobin-2 (non-neurotoxic α-synuclein inhibitor) [3]—establishes Aerothionin as a central reference compound for bromotyrosine SAR campaigns. Its moderate HeLa cytotoxicity (IC50 = 29 µM) and dimeric spiroisoxazoline architecture provide a baseline against which more potent or more selective analogs can be measured.

Marine Natural Product Exometabolite and Chemical Ecology Studies

Aerothionin's identification as one of the most abundant exometabolites released by Aplysina cavernicola, representing up to 1.0 ± 0.3% w/w of concentrated seawater extracts [1], makes it a priority compound for chemical ecology investigations into sponge allelopathy, microbial interactions, and exometabolite-based communication. Its quantifiable abundance in seawater matrices supports method development for in situ detection and quantification of sponge-derived natural products.

Application
Selection Property
Validation Focus
Pheochromocytoma / Paraganglioma Research
3D spheroid model‑response context
Hypoxia‑relevant tumor microenvironment assay validation
Antimycobacterial Lead Optimization Research
Antimycobacterial activity spectrum against MDR‑TB
Nontuberculosis mycobacteria panel sensitivity
Bromotyrosine SAR Studies
Comparative cytotoxicity and bioactivity dataset
Benchmarking against spiroisoxazoline and dibrominated analogs
Marine Exometabolite & Chemical Ecology Research
Exometabolite abundance and detection context
MS‑based quantification in seawater extracts

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